molecular formula C13H15BrN2O3S B288224 1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE

1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE

Cat. No.: B288224
M. Wt: 359.24 g/mol
InChI Key: ZCDXRZXPEGYZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE is a synthetic organic compound that features a sulfonyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE typically involves multiple steps. One common approach is to start with the bromination of 3-methoxyphenyl sulfone, followed by the introduction of the imidazole ring through a cyclization reaction. The isopropyl group is then added via alkylation. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the bromine atom could yield a variety of substituted imidazole derivatives.

Scientific Research Applications

1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
  • 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-imidazole

Uniqueness

1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE is unique due to the presence of both the sulfonyl and imidazole groups, which confer specific chemical reactivity and biological activity. The isopropyl group further enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

Molecular Formula

C13H15BrN2O3S

Molecular Weight

359.24 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole

InChI

InChI=1S/C13H15BrN2O3S/c1-9(2)13-15-6-7-16(13)20(17,18)10-4-5-11(14)12(8-10)19-3/h4-9H,1-3H3

InChI Key

ZCDXRZXPEGYZBI-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)Br)OC

Canonical SMILES

CC(C)C1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)Br)OC

Origin of Product

United States

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